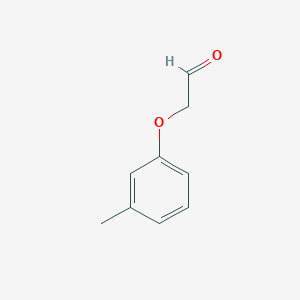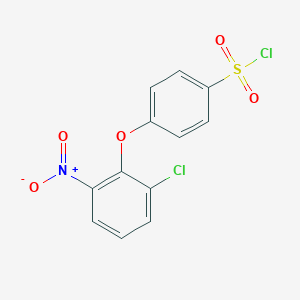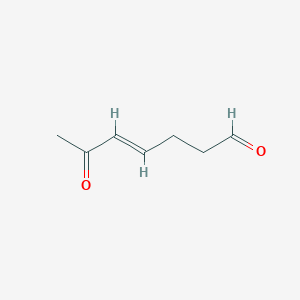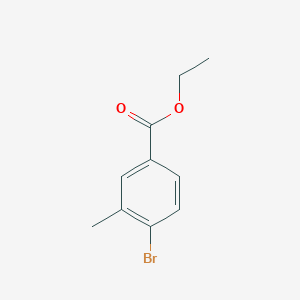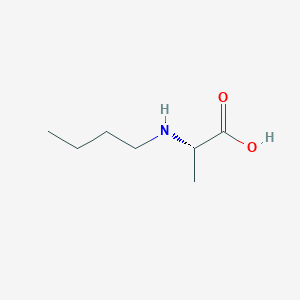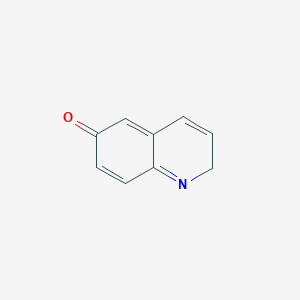![molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1](/img/structure/B64691.png)
Furo[3,2-b]pyridine 4-oxide
Overview
Description
Furo[3,2-b]pyridine 4-oxide is a heterocyclic compound that belongs to the class of furopyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The presence of an additional nitrogen atom in the pyridine ring distinguishes furopyridines from their progenitor benzofurans, impacting their physiochemical properties such as aqueous solubility and lipophilicity .
Mechanism of Action
Target of Action
Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.
Mode of Action
It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets
Biochemical Pathways
Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.
Pharmacokinetics
It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .
Biochemical Analysis
Biochemical Properties
Furo[3,2-b]pyridine 4-oxide, like other furo[3,2-b]pyridine derivatives, may interact with various enzymes, proteins, and other biomolecules. The nitrogen atom in its structure may serve as a hydrogen bond acceptor, resulting in additional protein-ligand interactions . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Some furo[3,2-b]pyridine derivatives have shown significant anticancer activity . They have been found to disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that furo[3,2-b]pyridine derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of furo[3,2-b]pyridine 4-oxide can be achieved through various synthetic routes. One common method involves the reaction of acrylamides with 4-hydroxy-2-alkynoates in a four-step cascade reaction. This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions typically involve the use of rhodium catalysis, room temperature, and air compatibility, making it an efficient and convenient method for constructing complex molecules .
Chemical Reactions Analysis
Furo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of furo[3,2-b]pyridine-1,4-diones .
Scientific Research Applications
Furo[3,2-b]pyridine 4-oxide has found applications in various fields of scientific research. In medicinal chemistry, it serves as a scaffold for the development of anticancer agents due to its versatile pharmacological properties . The compound has shown significant cytotoxic activity against breast cancer cell lines, making it a promising candidate for further development into anticancer agents . Additionally, furo[3,2-b]pyridine derivatives have been explored for their potential as kinase inhibitors, which are crucial in the treatment of various diseases .
Comparison with Similar Compounds
Furo[3,2-b]pyridine 4-oxide can be compared with other similar compounds such as furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine . This structural feature provides additional protein-ligand interactions and impacts the physiochemical properties of the compounds . This compound is unique due to its specific ring fusion pattern and the presence of the 4-oxide functional group, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
4-oxidofuro[3,2-b]pyridin-4-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIIFQWJWAWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442635 | |
| Record name | furo[3,2-b]pyridine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181526-18-1 | |
| Record name | Furo[3,2-b]pyridine, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181526-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-b]pyridine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
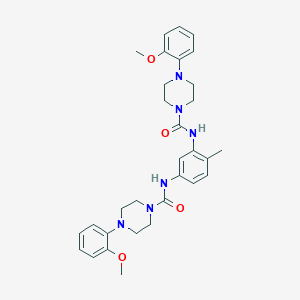
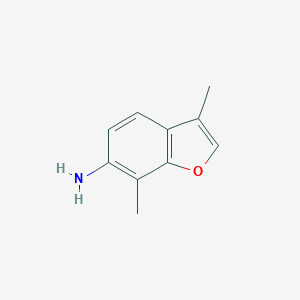
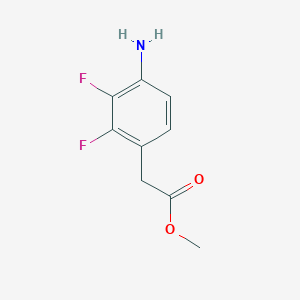
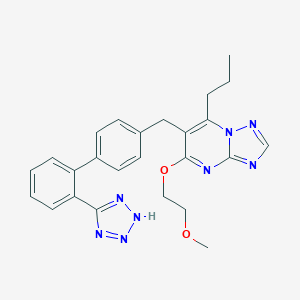
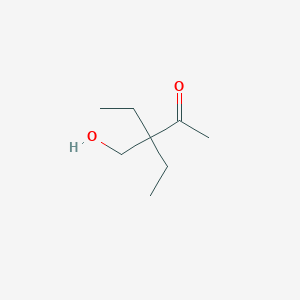
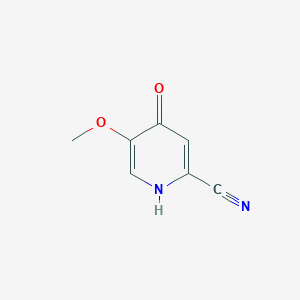
![Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)](/img/structure/B64630.png)
